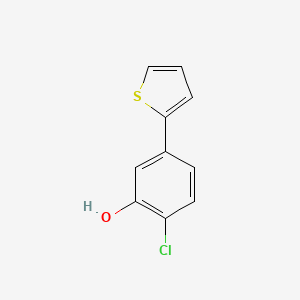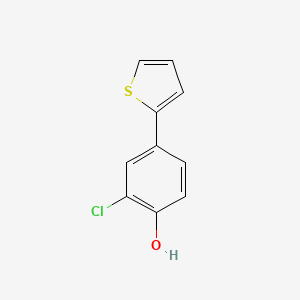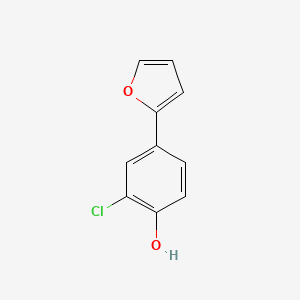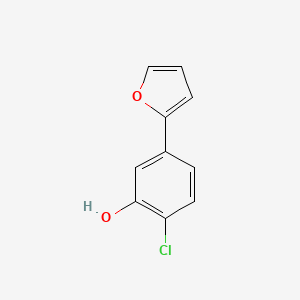
2-Chloro-4-(2-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2-methylphenyl)phenol, 95% (CMPP) is a phenolic compound that has been extensively studied in scientific research. It is a colorless to pale yellow oil with a melting point of about 61 °C and a boiling point of about 222 °C. CMPP is a widely used laboratory reagent and has a diverse range of applications in organic synthesis and chemical research.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It has been used to study the effects of phenolic compounds on the growth and metabolism of various microorganisms, including bacteria, fungi, and algae. It has also been used in studies of the effects of phenolic compounds on plant growth and metabolism. Additionally, 2-Chloro-4-(2-methylphenyl)phenol, 95% has been used in studies of the effects of phenolic compounds on the production of secondary metabolites in plants.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(2-methylphenyl)phenol, 95% is not fully understood. However, it is believed that 2-Chloro-4-(2-methylphenyl)phenol, 95% may act as an antioxidant, scavenging reactive oxygen species in cells and protecting them from oxidative damage. Additionally, 2-Chloro-4-(2-methylphenyl)phenol, 95% may act as a chelator, binding to metal ions and preventing them from participating in chemical reactions. Finally, 2-Chloro-4-(2-methylphenyl)phenol, 95% may act as an inhibitor of some enzymes, preventing them from catalyzing chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(2-methylphenyl)phenol, 95% have been studied in a variety of organisms. In plants, 2-Chloro-4-(2-methylphenyl)phenol, 95% has been found to inhibit the growth of some bacteria, fungi, and algae, as well as to reduce the production of some secondary metabolites. In animals, 2-Chloro-4-(2-methylphenyl)phenol, 95% has been found to reduce the production of some inflammatory cytokines and to inhibit the activity of some enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(2-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. Additionally, it has a low boiling point, making it easy to evaporate. However, 2-Chloro-4-(2-methylphenyl)phenol, 95% also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable, making it difficult to store for long periods of time.
Zukünftige Richtungen
The potential future directions for 2-Chloro-4-(2-methylphenyl)phenol, 95% research are numerous. Further studies could be conducted to elucidate the mechanism of action of 2-Chloro-4-(2-methylphenyl)phenol, 95% in more detail. Additionally, further studies could be conducted to explore the potential therapeutic applications of 2-Chloro-4-(2-methylphenyl)phenol, 95%, such as its potential use as an antioxidant or anti-inflammatory agent. Finally, further studies could be conducted to explore the potential of 2-Chloro-4-(2-methylphenyl)phenol, 95% as a chelator or inhibitor of enzymes.
Synthesemethoden
2-Chloro-4-(2-methylphenyl)phenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 2-chloro-4-methylphenol and 2-methylbenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The second step involves the condensation of the resulting product with 2-methylbenzoic acid, which is catalyzed by a Lewis acid such as zinc chloride. The overall reaction yields 2-Chloro-4-(2-methylphenyl)phenol, 95% in an approximate 95% yield.
Eigenschaften
IUPAC Name |
2-chloro-4-(2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(14)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUIRTDPKYCANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685823 |
Source


|
| Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-methylphenyl)phenol | |
CAS RN |
1261897-08-8 |
Source


|
| Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)
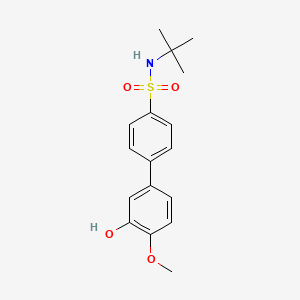
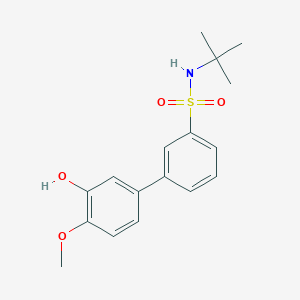

![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)
